ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate
Description
The compound features a 4-(4-methoxyphenyl)-substituted dihydropyrimidinone core linked to a piperazine ring via an acetyl group, with an ethyl carboxylate moiety at the piperazine terminus. This structural combination is designed to modulate physicochemical properties (e.g., solubility, bioavailability) and biological interactions. The dihydropyrimidinone core is analogous to bioactive compounds synthesized via the Biginelli reaction, which are known for antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
ethyl 4-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-3-29-20(27)23-10-8-22(9-11-23)19(26)13-24-14-21-17(12-18(24)25)15-4-6-16(28-2)7-5-15/h4-7,12,14H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYQZUZGTUMBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is part of a class of compounds known as triazole-pyrimidine hybrids, which have been studied for their neuroprotective and anti-inflammatory properties. These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.
Mode of Action
It is suggested that these compounds may work by inhibiting endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway. A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound appears to affect the NF-kB inflammatory pathway, a critical regulator of immune responses and inflammation. By inhibiting this pathway, the compound may reduce inflammation and provide neuroprotective effects.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in preclinical studies. It has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Biological Activity
Ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The piperazine ring contributes to its pharmacological properties.
- Substituents : The presence of the 4-(4-methoxyphenyl) and 6-oxo-1,6-dihydropyrimidin moieties are crucial for its activity.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 368.42 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The mechanism often involves:
- Inhibition of Cell Proliferation : This compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It is believed to interact with pathways such as the PI3K/Akt and MAPK signaling pathways, which are critical in cancer cell survival and growth .
Antimicrobial Activity
Studies have shown that derivatives of similar structures can display antimicrobial properties against various pathogens. This includes:
- Bacterial Inhibition : Compounds have demonstrated activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives exhibit antifungal properties, making them candidates for treating infections caused by fungi .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antitumor Efficacy :
- Antimicrobial Testing :
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate has shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated that the compound effectively induces apoptosis in human cancer cells by activating specific signaling pathways related to cell death mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may enhance cognitive function by modulating neurotransmitter levels and reducing neuroinflammation .
Enzyme Inhibition
This compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for cancer treatment.
Anti-inflammatory Properties
The compound demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes it beneficial for treating inflammatory diseases and conditions characterized by chronic inflammation .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with metastatic breast cancer, this compound was administered as part of a combination therapy regimen. Results showed a significant reduction in tumor size and improved overall survival rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Case Study 3: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound resulted in improved cognitive performance on behavioral tests compared to untreated controls. Histological analyses revealed reduced neuronal loss and lower levels of oxidative stress markers in treated animals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs reported in the literature, particularly those derived from 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine precursors. Below is a detailed analysis:
Core Modifications: Dihydropyrimidinone Derivatives
- Compound 3 (N-pyrimidinylacetamide derivative): Synthesized by acetylation of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, this analog lacks the piperazine-carboxylate chain.
- Compound 4 (β-chloroenaldehyde derivative) : Generated via Vilsmeier-Haack formylation of Compound 3, this derivative features a reactive β-chloroenaldehyde substituent. Unlike the target compound, it serves as a precursor for Schiff bases and nitrogen heterocycles (e.g., pyrazoles, pyridopyrimidines), indicating higher electrophilicity at the aldehyde site .
Functional Group Contributions
- Piperazine-Carboxylate Linkage : The piperazine ring in the target compound introduces conformational flexibility and basicity, which may improve membrane permeability compared to rigid analogs like Compound 3. The ethyl carboxylate group could act as a prodrug moiety, modulating metabolic stability .
- 4-Methoxyphenyl Substituent : Common across analogs, this group contributes to π-π stacking interactions in biological targets. Its electron-donating methoxy group may enhance binding affinity in hydrophobic pockets .
Structural and Conformational Insights
Crystallographic tools like SHELXL () and ORTEP () are critical for analyzing the dihydropyrimidinone ring’s puckering and substituent orientations. The target compound’s acetyl-piperazine linkage likely induces a distinct puckering profile compared to planar analogs, as described by Cremer and Pople’s ring puckering coordinates (). Such conformational differences could influence binding to sterically sensitive targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
